2-Phenyl-2-(pyridin-2-yl)butanenitrile 2-Phenyl-2-(pyridin-2-yl)butanenitrile
Brand Name: Vulcanchem
CAS No.: 19395-42-7
VCID: VC21044403
InChI: InChI=1S/C15H14N2/c1-2-15(12-16,13-8-4-3-5-9-13)14-10-6-7-11-17-14/h3-11H,2H2,1H3
SMILES: CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=N2
Molecular Formula: C15H14N2
Molecular Weight: 222.28 g/mol

2-Phenyl-2-(pyridin-2-yl)butanenitrile

CAS No.: 19395-42-7

Cat. No.: VC21044403

Molecular Formula: C15H14N2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-2-(pyridin-2-yl)butanenitrile - 19395-42-7

Specification

CAS No. 19395-42-7
Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
IUPAC Name 2-phenyl-2-pyridin-2-ylbutanenitrile
Standard InChI InChI=1S/C15H14N2/c1-2-15(12-16,13-8-4-3-5-9-13)14-10-6-7-11-17-14/h3-11H,2H2,1H3
Standard InChI Key CFCRCFFHVKYXFN-UHFFFAOYSA-N
SMILES CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=N2
Canonical SMILES CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=N2

Introduction

2-Phenyl-2-(pyridin-2-yl)butanenitrile is a complex organic compound that combines a phenyl group and a pyridin-2-yl group attached to a butanenitrile backbone. This compound is of interest in various fields, including chemistry and pharmaceutical research, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Synthesis Methods

The synthesis of 2-Phenyl-2-(pyridin-2-yl)butanenitrile can be approached through several methods, often involving the reaction of appropriate precursors in the presence of catalysts or bases. A common method might involve the reaction of phenylacetonitrile with a pyridin-2-yl halide in a suitable solvent.

Laboratory Synthesis

  • Reagents: Phenylacetonitrile, pyridin-2-yl halide (e.g., 2-bromopyridine), base (e.g., potassium carbonate).

  • Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents.

  • Conditions: Elevated temperatures, often under inert atmosphere.

Industrial Production

Industrial production would scale up these reactions, potentially using continuous flow systems to optimize efficiency and yield.

Chemical Reactions

2-Phenyl-2-(pyridin-2-yl)butanenitrile can undergo various chemical transformations:

  • Oxidation: Using reagents like potassium permanganate to form carboxylic acids.

  • Reduction: Converting the nitrile group to an amine using hydrogen gas with a palladium catalyst.

  • Substitution: Electrophilic substitution on the phenyl ring to introduce halogens or nitro groups.

Biological and Pharmaceutical Applications

While specific biological activities of 2-Phenyl-2-(pyridin-2-yl)butanenitrile are not well-documented, compounds with similar structures have shown potential in pharmaceutical research. The pyridinyl and phenyl groups can facilitate interactions with biological targets, influencing cellular processes.

Similar Compounds

Similar compounds include positional isomers like 2-Phenyl-4-(pyridin-4-yl)butanenitrile, which exhibit different chemical and biological properties due to the positioning of the pyridinyl group.

CompoundPyridinyl PositionBiological Activity
2-Phenyl-2-(pyridin-2-yl)butanenitrile2-PositionPotential biological interactions
2-Phenyl-4-(pyridin-4-yl)butanenitrile4-PositionAntiproliferative effects

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